AP C5

描述

AP C5 是一种化合物,以其对鸟苷 3',5' 环磷酸单酯依赖性蛋白激酶 II (cGKII) 的选择性抑制而闻名。 该化合物对鸟苷 3',5' 环磷酸单酯的 Pic50 值为 7.2,主要用于腹泻病的研究 .

准备方法

合成路线和反应条件: AP C5 的合成涉及对鸟苷 3',5' 环磷酸单酯依赖性蛋白激酶 II 的选择性抑制。 该化合物包含一个炔基,使其能够与含有叠氮基团的分子进行铜催化的叠氮-炔环加成反应 (CuAAc) .

工业生产方法: this compound 的工业生产通常涉及使用高纯度试剂和受控反应条件,以确保对 cGKII 的选择性抑制。 该化合物在 -20°C 下储存以保持长期稳定性 .

化学反应分析

反应类型: AP C5 经历几种类型的化学反应,包括:

抑制反应: 它选择性地抑制 cGKII 介导的蛋白质磷酸化.

常用试剂和条件:

铜催化剂: 用于环加成反应。

鸟苷 3',5' 环磷酸单酯: 参与抑制反应。

主要产品:

对 cGKII 的抑制: 导致肠道组织中 cGMP 依赖性、CFTR 介导的阴离子分泌的抑制.

4. 科研应用

This compound 在科研领域有着广泛的应用,包括:

化学: 由于其炔基,用作点击化学中的试剂.

生物学: 研究其在抑制 cGKII 及其对蛋白质磷酸化的影响中的作用.

医学: 研究其通过抑制 cGMP 依赖性通路治疗腹泻病的潜力.

工业: 用于开发各种生化通路的特异性抑制剂.

科学研究应用

Cancer Research

AP C5's role in cell cycle regulation makes it a significant target in cancer research. Aberrations in the APC/C function can lead to uncontrolled cell proliferation. Studies have shown that:

- Inhibition or mutation of this compound can result in tumorigenesis due to failure in degrading oncogenic proteins.

- Targeting this compound could enhance the efficacy of existing chemotherapeutic agents by restoring normal cell cycle control.

Neurodegenerative Diseases

Impaired protein degradation pathways are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that:

- Modulating this compound activity may help alleviate the accumulation of toxic proteins associated with these conditions.

- Investigating the interaction between this compound and neurodegenerative markers could provide insights into disease mechanisms.

Developmental Biology

This compound is essential during embryonic development and differentiation processes. Its applications include:

- Understanding how dysregulation of this compound affects developmental pathways.

- Exploring its potential as a biomarker for developmental disorders.

Case Study 1: Cancer Therapeutics

A study investigated the effects of targeting this compound in breast cancer cells. Researchers demonstrated that inhibiting this compound led to increased levels of cyclin B1, a key regulator of mitosis, resulting in cell cycle arrest and apoptosis. This suggests that this compound inhibitors could serve as novel therapeutic agents in breast cancer treatment.

Case Study 2: Neurodegenerative Disease Models

In models of Alzheimer's disease, researchers found that enhancing this compound function improved the degradation of amyloid-beta peptides. This led to reduced plaque formation and improved cognitive function in treated animals, highlighting the potential of targeting this compound in neurodegenerative therapies.

Data Tables

| Application Area | Mechanism | Potential Impact |

|---|---|---|

| Cancer | Cell cycle regulation | Reduced tumor growth |

| Neurodegenerative Diseases | Protein quality control | Decreased accumulation of toxic proteins |

| Developmental Biology | Regulation of differentiation | Insights into developmental disorders |

作用机制

AP C5 通过选择性抑制鸟苷 3',5' 环磷酸单酯依赖性蛋白激酶 II 发挥作用。这种抑制阻断了 cGKII 介导的蛋白质磷酸化,从而影响各种细胞过程。 该化合物还抑制肠道组织中 cGMP 依赖性、CFTR 介导的阴离子分泌 .

类似化合物:

- 青蒿素

- 左旋咪唑盐酸盐

- 布帕奎酮

- 脱氢依米丁

比较: this compound 对 cGKII 的选择性抑制是独一无二的,这使其区别于可能靶向不同通路或具有更广泛抑制效应的其他化合物。 其对 cGKII 的特异性作用使其成为研究 cGMP 依赖性通路和相关疾病的宝贵工具 .

相似化合物的比较

- Dihydroartemisinin

- Levamisole Hydrochloride

- Buparvaquone

- Dehydroemetine

Comparison: AP C5 is unique in its selective inhibition of cGKII, which distinguishes it from other compounds that may target different pathways or have broader inhibitory effects. Its specific action on cGKII makes it a valuable tool in studying cGMP-dependent pathways and related diseases .

生物活性

AP C5, a selective inhibitor of protein kinase G type II (PKG2), has garnered attention for its significant biological activity in various physiological contexts. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.

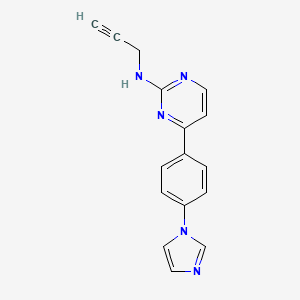

Chemical Structure:

- Name: 4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine

- Purity: ≥98%

This compound is characterized by its potent inhibition of PKG2 with a pIC50 value of 7.2, indicating strong efficacy. It exhibits over 20-fold selectivity for PKG2 compared to protein kinase G type I (PKG1) and protein kinase A (PKA), with pIC50 values of 4.6 and 4.8, respectively . This selectivity allows for targeted therapeutic applications without significant off-target effects.

Biological Activity:

- Inhibition of VASP Phosphorylation: this compound blocks the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in intestinal organoids, a critical pathway in smooth muscle relaxation and vasodilation.

- Effects on Intestinal Tissue: The compound attenuates toxin-stimulated anion secretory responses in mouse intestinal tissue, suggesting potential applications in gastrointestinal disorders .

Table 1: Comparative Inhibition Potency of this compound

| Kinase | pIC50 Value |

|---|---|

| PKG2 | 7.2 |

| PKG1 | 4.6 |

| PKA | 4.8 |

Case Studies

-

Impact on Vascular Smooth Muscle Function

- A study demonstrated that this compound significantly reduced cGMP-dependent VASP phosphorylation in vascular smooth muscle cells, leading to decreased contraction responses. This suggests its potential use in treating conditions characterized by excessive vascular tone.

-

Gastrointestinal Applications

- In experimental models, this compound was shown to alleviate symptoms associated with toxin-induced intestinal hypersecretion. Mice treated with this compound exhibited reduced electrolyte loss and improved hydration status compared to controls, highlighting its potential as a therapeutic agent for gastrointestinal disorders .

-

Postoperative Complications

- A systematic review highlighted the role of PKG pathways in postoperative recovery from complications such as C5 palsy following cervical spine surgery. While not directly studied with this compound, the modulation of PKG activity could inform future therapeutic strategies to enhance recovery from such complications .

属性

IUPAC Name |

4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5/c1-2-8-18-16-19-9-7-15(20-16)13-3-5-14(6-4-13)21-11-10-17-12-21/h1,3-7,9-12H,8H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHQFSQJQKGFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。